
2-(4-tosylpiperazin-1-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2H/4H-chromene (2H/4H-ch) analogs, which this compound is a part of, has been achieved through several routes . One such method involves a one-pot multi-component reaction strategy .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 2H/4H-chromene (2H/4H-ch) scaffold . This scaffold is a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system .Chemical Reactions Analysis
The chemical reactions involving 2H/4H-chromene (2H/4H-ch) analogs are diverse and can lead to a variety of unusual activities . The exact chemical reactions involving “2-(4-tosylpiperazin-1-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” are not specified in the available resources.Aplicaciones Científicas De Investigación
Anticancer Activity
Several studies have highlighted the anticancer potential of chromene derivatives. The structure-activity relationship (SAR) and molecular mechanisms of chromene derivatives, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs, have shown promising results in mitigating drug resistance and synergizing with various cancer therapies in leukemia cells. These compounds have been found to selectively kill drug-resistant cancer cells over parent cancer cells by inhibiting tumor cell growth through the induction of apoptosis. The detailed mechanism of their selectivity towards drug-resistant cancer cells is under investigation, suggesting their potential as candidates for treating cancers with multiple drug resistance (Das et al., 2009).
Antimicrobial Activity
New pyridine derivatives synthesized from amino substituted benzothiazoles and chloropyridine carboxylic acid showed variable and modest activity against investigated strains of bacteria and fungi. This indicates the potential of chromene derivatives in antimicrobial applications, where their structure plays a crucial role in their efficacy against various microbial strains (Patel et al., 2011).
Enzyme Inhibition and Docking Studies
The enzymatic assay and docking studies of novel chromone-pyrimidine coupled derivatives showed significant antibacterial and antifungal activities. These compounds, through a d-alanine-d-alanine ligase (DdlB) enzyme assay and ergosterol extraction and quantitation assay, predict the mode of action of synthesized compounds. This suggests their application in understanding biological pathways and developing potential therapeutic agents (Tiwari et al., 2018).
Antioxidant and Antifungal Agents
Coumarin derivatives incorporating 1,2,3-triazole showed potential as antifungal and antioxidant agents. The evaluation against several human pathogenic fungal strains and the antioxidant activity assessment indicate their therapeutic potential in treating fungal infections and their use as antioxidants (Shaikh et al., 2016).
Antibacterial Effects
The synthesis of new derivatives of 4-hydroxy-chromen-2-one and their evaluated antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus showcase the potential use of chromene derivatives in developing antibacterial agents. The compounds demonstrated high levels of bacteriostatic and bactericidal activity, highlighting their potential in antibacterial therapy (Behrami & Dobroshi, 2019).
Direcciones Futuras
The future directions for research on 2H/4H-chromene (2H/4H-ch) analogs, including “2-(4-tosylpiperazin-1-yl)ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate”, could involve further exploration of their diverse biological activities and the development of potent leads for these promising biological activities .
Propiedades
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O7S/c1-17-6-8-19(9-7-17)34(29,30)26-12-10-25(11-13-26)14-15-32-23(27)20-16-18-4-3-5-21(31-2)22(18)33-24(20)28/h3-9,16H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHMGFKXJOOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCOC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methylbenzyl)thio]-1-(4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2824020.png)
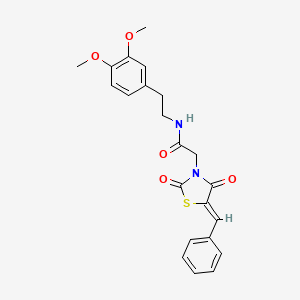
![N-[[3-(4-Chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-N-methylsulfamoyl fluoride](/img/structure/B2824027.png)
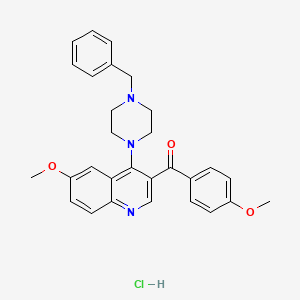
![1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824031.png)
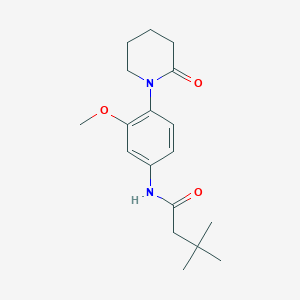
![Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2824034.png)
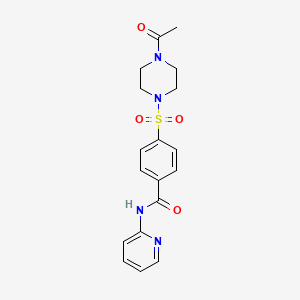
![N-(4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2824036.png)
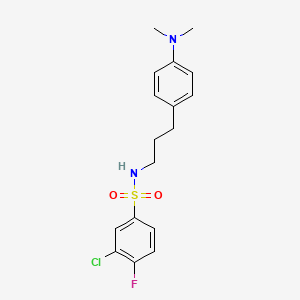
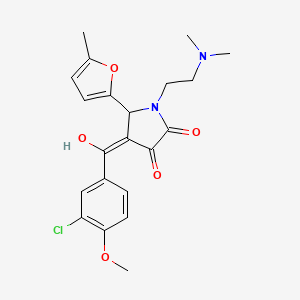

![2-{2,4-Dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid hydrate](/img/structure/B2824040.png)